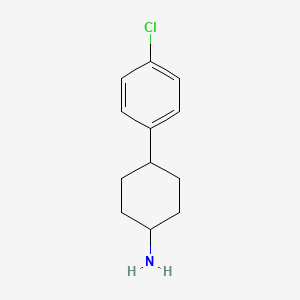

4-(4-Chlorophenyl)cyclohexan-1-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

4-(4-Chlorophenyl)cyclohexan-1-amine plays a crucial role in catalysis and the synthesis of complex organic compounds. For instance, it has been involved in the development of carbene-catalyzed α-carbon amination of chloroaldehydes, leading to the enantioselective synthesis of dihydroquinoxaline derivatives. These compounds are central to numerous natural products and synthetic bioactive molecules, showcasing the compound's importance in facilitating reactions that yield optically enriched structures (Ruoyan Huang et al., 2019).

Material Science and Nanotechnology

In material science, the compound has been used to modify surfaces and create functional materials. For example, amine-functionalized magnetite nanoparticles have been synthesized and applied as carriers for depositing nanoparticles of metals such as Rhodium. This application demonstrates the compound's role in enhancing catalytic activities, particularly in processes like the hydrodechlorination of chlorophenols, where it contributes to the stabilization of metal nanoparticles and improves the efficiency of catalytic reactions (Guangyin Fan et al., 2014).

Advanced Chemical Synthesis

The compound is also pivotal in advanced chemical synthesis techniques, including the synthesis of silicon-containing cyclohexanones and amines. These processes utilize silicon protecting groups and demonstrate the compound's utility in creating versatile Si- and C-functional building blocks for further synthetic applications (M. Fischer et al., 2014). Additionally, it has facilitated the development of novel organocatalytic systems for asymmetric aldol reactions, further underscoring its role in producing compounds with high enantio- and diastereoselectivity (Chao‐Shan Da et al., 2009).

Reaction Mechanism and Selectivity Studies

Research into the mechanisms of nucleophilic substitution reactions and the regioselectivity of nucleophilic addition to cyclohexyne intermediates provides insights into the fundamental chemistry of compounds like 4-(4-Chlorophenyl)cyclohexan-1-amine. These studies contribute to a deeper understanding of reaction pathways and product formation, influencing the design of more efficient synthetic strategies (Morifumi Fujita et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFVAGARSINKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)

![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)

![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690528.png)